molecular formula C10H18F3NO B2795977 {4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexyl}methanol CAS No. 1797801-54-7

{4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexyl}methanol

Cat. No.: B2795977
CAS No.: 1797801-54-7
M. Wt: 225.255
InChI Key: LSDSGLONMDGKSS-UHFFFAOYSA-N
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Description

{4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexyl}methanol (CAS: 1797801-54-7) is a fluorinated cyclohexane derivative with the molecular formula C₁₀H₁₈F₃NO . Its structure features a cyclohexyl ring substituted at the 4-position by a methyl(2,2,2-trifluoroethyl)amino group and a hydroxymethyl (-CH₂OH) group. The trifluoroethyl moiety introduces strong electronegativity and lipophilicity, which are critical for modulating physicochemical properties such as solubility, metabolic stability, and membrane permeability . It is cataloged as a building block in medicinal chemistry, with a purity of 95% .

Properties

IUPAC Name

[4-[methyl(2,2,2-trifluoroethyl)amino]cyclohexyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F3NO/c1-14(7-10(11,12)13)9-4-2-8(6-15)3-5-9/h8-9,15H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDSGLONMDGKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(F)(F)F)C1CCC(CC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexyl}methanol typically involves the reaction of cyclohexylamine with 2,2,2-trifluoroethyl methyl ether under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group of cyclohexylamine attacks the electrophilic carbon of the ether, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, temperature control, and purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

{4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexyl}methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexyl}methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexyl}methanol involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of amino-substituted cyclohexyl methanol derivatives.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents Fluorine Atoms Molecular Weight (g/mol) CAS Number Key Differences
{4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexyl}methanol C₁₀H₁₈F₃NO -NH(CH₃)(CH₂CF₃)
-CH₂OH
3 225.25 1797801-54-7 Reference compound; highest fluorine content.
{1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol C₁₀H₁₉F₂NO -NH(CH₂CF₂H)
-CH₂OH
-4-CH₃
2 207.26 1248952-26-2 Reduced fluorine atoms (2 vs. 3); methyl group on cyclohexane.
((1R,4R)-4-(Methylamino)cyclohexyl)methanol C₈H₁₇NO -NHCH₃
-CH₂OH
0 143.23 Not specified No fluorine; simpler amino substituent.
2-(4-Isopropylcyclohexyl)ethanol C₁₁H₂₂O -CH₂CH₂OH
-4-C₃H₇
0 170.29 3658-48-8 Ethanol backbone; isopropyl substituent instead of amino.

Key Observations

Fluorine Substitution and Lipophilicity: The trifluoroethyl group in the target compound enhances lipophilicity (logP ~2.5 estimated) compared to non-fluorinated analogs like ((1R,4R)-4-(methylamino)cyclohexyl)methanol (logP ~0.8) . This property is advantageous for blood-brain barrier penetration in CNS-targeted drugs. The difluoroethyl analog (CAS 1248952-26-2) exhibits intermediate lipophilicity, demonstrating that fluorine count directly correlates with hydrophobicity .

The absence of fluorine in ((1R,4R)-4-(methylamino)cyclohexyl)methanol may reduce metabolic stability, as fluorination often blocks oxidative degradation pathways .

Synthetic Accessibility: Fluorinated analogs generally require specialized reagents (e.g., DIBAL-H for reductions, as in ), increasing synthesis complexity compared to non-fluorinated derivatives .

Non-fluorinated variants like 2-(4-isopropylcyclohexyl)ethanol (CAS 3658-48-8) are typically used as solvents or intermediates in less specialized applications .

Biological Activity

{4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexyl}methanol is a novel organic compound characterized by its unique trifluoroethyl and cyclohexyl structures. Its molecular formula is C₉H₁₅F₃NO, and it has garnered interest in the pharmaceutical and biochemical fields due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

  • Molecular Formula : C₉H₁₅F₃NO
  • Molecular Weight : 225.255 g/mol
  • CAS Number : 1797801-54-7

The trifluoroethyl group contributes significantly to the compound's lipophilicity and ability to interact with biological membranes, which may enhance its pharmacological properties.

The mechanism of action for this compound primarily involves its interaction with various enzymes and receptors. The trifluoroethyl moiety enhances the compound's ability to form hydrogen bonds and interact with hydrophobic regions within proteins. This interaction can lead to modulation of enzyme activity or receptor binding, potentially influencing various biochemical pathways.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. In vitro studies have shown that it can inhibit specific enzymes involved in metabolic pathways, which could be significant for therapeutic applications.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. In studies assessing its effectiveness against various bacterial strains, it was found to exhibit varying degrees of activity:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity Level
Staphylococcus aureus500 µg/mLModerate
Proteus mirabilis1000 µg/mLMild
Escherichia coli>1000 µg/mLNo activity

These findings suggest that while this compound may not be broadly effective against all bacteria, it shows potential against specific Gram-positive strains .

Case Studies

A notable study conducted in vitro demonstrated that the compound could effectively inhibit bacterial growth under controlled conditions. The study utilized a standard broth microdilution method to determine MIC values and assessed the bactericidal effects through MBC/MIC ratios. Results indicated that the compound could be classified as having moderate bioactivity against certain pathogens .

Applications in Medicinal Chemistry

Due to its unique structure and biological activity, this compound is being explored as a potential lead compound in drug development. Its ability to modulate enzyme activity makes it a candidate for further research in therapeutic applications targeting metabolic disorders or infectious diseases.

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